molecular formula C15H18N2O4S B4857624 3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid

3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B4857624
M. Wt: 322.4 g/mol
InChI Key: VFBOXGLFJANVJU-UHFFFAOYSA-N
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Description

3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid is an intricate organic compound, noteworthy for its unique bicyclic structure. This compound combines a thienyl moiety with an amino acid derivative, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis typically starts with the preparation of the bicyclo[2.2.2]octane core, which can be achieved through a Diels-Alder reaction involving a diene and a dienophile. The subsequent steps include the introduction of the thienyl group, followed by the formation of the amide bond and the carboxylic acid group under controlled conditions. Reagents like carboxylic acid derivatives, amines, and thienyl groups are pivotal in these reactions.

Industrial Production Methods: : Industrial synthesis might scale up using batch or continuous flow processes, with meticulous control over temperature and pH. Catalysts like acids or bases and solvents such as dichloromethane or ethanol are employed to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The amino and thienyl groups can undergo oxidation, leading to various oxidized derivatives.

  • Reduction: : The compound can be reduced to modify functional groups, potentially using reagents like hydrogen gas or lithium aluminium hydride.

  • Substitution: : The presence of reactive sites allows for substitution reactions, where groups like halides or hydroxides can be introduced or replaced.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide.

  • Reduction: : Sodium borohydride or catalytic hydrogenation.

  • Substitution: : Nucleophiles like alkoxides or halogens in solvents like acetonitrile or dimethyl sulfoxide.

Major Products Formed: : Depending on the conditions, products include oxidized thienyl derivatives, reduced amino compounds, or substituted bicyclo[2.2.2]octane variants.

Scientific Research Applications

In Chemistry: : This compound is used in studying reaction mechanisms and developing new synthetic pathways due to its complex structure.

In Biology: : Its amide and carboxylic acid functionalities allow it to interact with proteins and enzymes, making it valuable in biochemical assays.

In Medicine: : Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors due to its unique structural features.

In Industry: : The compound’s stability and reactivity find applications in materials science, particularly in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, through its functional groups. The bicyclic core provides a rigid framework, facilitating selective interactions. The amide and carboxylic acid groups can form hydrogen bonds and ionic interactions, crucial for its activity in biological systems.

Comparison with Similar Compounds

Unique Features: : Its bicyclic structure and combination of thienyl and amino acid functionalities set it apart from more common compounds.

Similar Compounds

  • Bicyclo[2.2.1]heptane derivatives: : Similar in their bicyclic nature but differ in ring size and functionality.

  • Thienyl-containing amino acids: : Share the thienyl moiety but lack the bicyclic framework.

3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid stands out due to its complex, multifaceted structure, allowing for diverse applications across various scientific disciplines.

Properties

IUPAC Name

3-[(3-carbamoylthiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c16-12(18)9-5-6-22-14(9)17-13(19)10-7-1-3-8(4-2-7)11(10)15(20)21/h5-8,10-11H,1-4H2,(H2,16,18)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBOXGLFJANVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2C(=O)O)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid
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3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid
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3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid
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3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid
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3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid
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3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid

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